molecular formula C17H10Cl4N2OS B5045958 2,4-dichloro-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

2,4-dichloro-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B5045958
M. Wt: 432.1 g/mol
InChI Key: XUMDREUJBLVZPO-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C13H7Cl4NO. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C have been used to afford a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The exact structure would need to be confirmed by X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.019 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Future research could focus on elucidating the biological activity of this compound and its potential applications. For instance, some analogous derivatives have shown antitumoral and anticonvulsive activities . Further studies could also aim to confirm the structure of this compound using X-ray crystallography .

Properties

IUPAC Name

2,4-dichloro-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2OS/c1-8-15(11-4-2-9(18)6-13(11)20)22-17(25-8)23-16(24)12-5-3-10(19)7-14(12)21/h2-7H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMDREUJBLVZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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